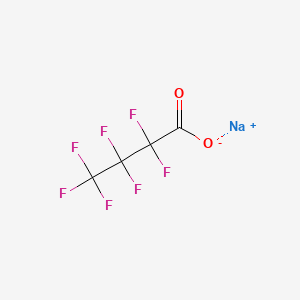

Sodium heptafluorobutyrate

Descripción

Overview of Short-Chain Perfluorocarboxylic Acids (PFCAs)

Within the broad family of PFAS, perfluorocarboxylic acids (PFCAs) are characterized by a fluorinated alkyl chain attached to a carboxylic acid functional group. canada.ca A significant distinction is made based on the length of this carbon chain. Short-chain PFCAs are generally defined as those having between four and seven carbon atoms (C4–C7). Prominent examples include perfluorobutanoic acid (PFBA), perfluoropentanoic acid (PFPeA), and perfluorohexanoic acid (PFHxA). mst.dk

In response to global regulations phasing out long-chain PFAS, industry has increasingly turned to short-chain alternatives. The rationale is based on their different physicochemical properties; short-chain PFCAs are generally more water-soluble and less bioaccumulative than their long-chain counterparts. mst.dkswana.org However, their high mobility in water raises different environmental concerns, such as the potential for rapid distribution in aquatic systems and the contamination of drinking water sources. nih.govswana.org These compounds are noted for their extreme persistence, as they are highly resistant to biodegradation, hydrolysis, and photolysis under typical environmental conditions. industrialchemicals.gov.au Their presence in the environment is not only due to direct use but also from the atmospheric and biological degradation of larger, more complex fluorinated precursors. industrialchemicals.gov.au

Research Significance of Sodium Heptafluorobutyrate within Contemporary Chemical and Environmental Science

This compound is the sodium salt of heptafluorobutyric acid (HFBA), a C4 perfluorocarboxylic acid. As a white, crystalline solid, its fully fluorinated butyrate (B1204436) chain gives it unique properties, including high thermal stability and hydrophobicity. cymitquimica.com These characteristics have made it a compound of significant interest across multiple scientific disciplines.

In the field of analytical chemistry , this compound is widely used as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC). chromatographyonline.comnih.gov The heptafluorobutyrate anion (HFBA⁻) pairs with positively charged analytes, such as peptides and neurotransmitters. nih.gov This interaction neutralizes the charge of the analyte, increasing its hydrophobicity and thus its retention on the nonpolar stationary phase of the chromatography column, allowing for improved separation and resolution. chromatographyonline.com Research has shown that using heptafluorobutyrate as a pairing ion can offer superior performance in terms of peak resolution and analysis time compared to other agents like sodium octyl sulphonate for the separation of monoamine transmitters. nih.gov It is also employed as a certified reference material for analytical testing due to its stability and well-defined structure.

In organic and materials synthesis , this compound serves as a versatile reagent. It has been used as a derivatizing agent to simplify the quantitative analysis of bile acids. In materials science, it plays a role in creating novel materials with specific properties. For instance, research has demonstrated that polyaniline, a conducting polymer, can be synthesized in the presence of this compound to produce micro- and nanohierarchical structures with superhydrophobic surfaces. researchgate.net This effect is attributed to the combination of the rough surface morphology and the low surface tension imparted by the fluorinated chains. researchgate.net

From an environmental science perspective, the significance of this compound is intrinsically linked to its identity as a short-chain PFAS. Its high solubility and persistence mean it can contaminate water sources and is difficult to remove with conventional treatment methods. mst.dk Scientific studies have investigated its behavior in aqueous solutions, revealing that it undergoes a self-assembly process to form micelles, a characteristic that influences its transport and fate in the environment. researchgate.net Understanding the environmental behavior of this compound is crucial for assessing the impact of short-chain PFAS on ecosystems and human health.

Structure

3D Structure of Parent

Propiedades

Número CAS |

2218-54-4 |

|---|---|

Fórmula molecular |

C4HF7NaO2 |

Peso molecular |

237.03 g/mol |

Nombre IUPAC |

sodium;2,2,3,3,4,4,4-heptafluorobutanoate |

InChI |

InChI=1S/C4HF7O2.Na/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13); |

Clave InChI |

VATRZIAOBDOSNN-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[Na+] |

SMILES canónico |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.[Na] |

Otros números CAS |

2218-54-4 |

Pictogramas |

Irritant |

Números CAS relacionados |

375-22-4 (Parent) |

Origen del producto |

United States |

Synthetic Methodologies and Preparative Chemistry

Chemical Synthesis Pathways for Sodium Heptafluorobutyrate

The most common and industrially significant method for producing this compound is the direct neutralization of heptafluorobutyric acid (C₃F₇COOH) with a sodium base, typically sodium hydroxide (B78521) (NaOH). This acid-base reaction is highly efficient due to the strong acidity of the perfluorinated acid, which is a consequence of the powerful electron-withdrawing effects of the fluorine atoms.

The reaction is represented by the following equation:

C₃F₇COOH + NaOH → C₃F₇COONa + H₂O

Industrial-scale synthesis is often carried out in large reactors where reaction conditions are carefully controlled to optimize both yield and purity. Typical conditions involve heating the mixture to temperatures between 80 and 100°C for an extended period to ensure the reaction goes to completion. Precise pH monitoring is crucial to maintain neutrality and prevent excess acid or base in the final product. While sodium hydroxide is the most utilized base, other sodium-containing bases like sodium carbonate (Na₂CO₃) can also be used, though they may require altered reaction conditions due to their weaker basicity.

An alternative route to high-purity this compound involves ion exchange, also known as a metathesis reaction. rsc.org This method is particularly useful for laboratory-scale synthesis where specific purity requirements are paramount. A common protocol utilizes the reaction between silver(I) heptafluorobutyrate (AgC₃F₇COO) and a sodium halide, such as sodium bromide (NaBr), in a solvent like methanol.

The reaction proceeds as follows:

AgC₃F₇COO + NaBr → C₃F₇COONa + AgBr(s)

The driving force for this reaction is the precipitation of the insoluble silver halide (AgBr), which is then removed from the reaction mixture by centrifugation. The remaining supernatant, a solution of this compound in methanol, is then subjected to slow evaporation to yield the final crystalline product. This method can produce material with high purity (≥98%).

Beyond its traditional synthesis, this compound is increasingly utilized as a key reagent in innovative synthetic applications, highlighting its role in modern chemistry and materials science.

Advanced Organic Synthesis: In the field of photoredox catalysis, this compound serves as a precursor for generating reactive perfluoroalkyl radicals. nih.gov When irradiated in the presence of a photosensitizer, it can participate in photoinduced perfluoroalkylation reactions, a valuable method for installing the C₃F₇ group onto aromatic compounds. nih.gov This approach is significant in pharmaceutical chemistry for creating novel fluorinated molecules. nih.gov

Materials Science: The compound has been successfully employed as a structure-directing agent in the polymerization of aniline. researchgate.net In a one-step process, the presence of this compound facilitates the formation of polyaniline with a unique leaf-like hierarchical microstructure, which exhibits superhydrophobic properties. researchgate.net It also acts as an additive in the synthesis of dendritic mesoporous silica (B1680970) nanoparticles, where it helps control pore and particle size. rsc.org

Alternative Ion Exchange Synthesis Protocols

Reaction Kinetics and Mechanistic Studies in Synthesis

The mechanism and kinetics of the synthesis of this compound are directly related to the chosen pathway.

For the direct neutralization method, the reaction mechanism is a straightforward and rapid acid-base reaction. The high acidity of heptafluorobutyric acid ensures that the formation of the sodium salt is thermodynamically favorable and proceeds efficiently. Reaction kinetics are influenced by factors such as temperature and pH; elevated temperatures (80–100°C) increase the reaction rate, but careful control is necessary to prevent potential decomposition.

In the ion exchange protocol, the mechanism is a precipitation-driven salt metathesis. The reaction is effectively irreversible due to the formation and removal of a highly insoluble byproduct (e.g., AgBr). This process is typically rapid, often requiring only about 30 minutes of stirring at room temperature to reach completion.

Purification and Isolation Strategies for High Purity Material

Achieving high purity is critical for many applications of this compound. The purification strategy depends on the synthetic method used.

Following direct neutralization, the crude this compound is typically isolated and purified as a crystalline solid. The common steps include:

Filtration: The reaction mixture is first filtered to remove any insoluble impurities.

Washing: The collected solid is washed with appropriate solvents, such as ethanol (B145695) or water, to remove any remaining unreacted acid or base.

Drying: The purified product is then dried under controlled temperatures, often between 40 and 60°C, to yield a dry, crystalline powder.

For the ion exchange method, after the insoluble silver halide is removed by centrifugation, the primary technique for isolation is the slow evaporation of the solvent from the supernatant. This controlled evaporation allows for the formation of a crystalline product.

Data Tables

Table 1: Comparison of Primary Synthesis Methods for this compound

| Feature | Direct Neutralization | Ion Exchange Protocol |

| Reactants | Heptafluorobutyric Acid, Sodium Hydroxide | Silver(I) Heptafluorobutyrate, Sodium Halide (e.g., NaBr) |

| Solvent | Typically Water | Methanol |

| Driving Force | Acid-Base Reaction | Precipitation of Insoluble Salt (e.g., AgBr) |

| Typical Temperature | 80–100°C | Room Temperature |

| Key Process | pH-controlled neutralization | Centrifugation and evaporation |

| Scale | Industrially Relevant, Scalable | Laboratory Scale |

| Purity | High (>99%) with proper control | High (≥98%) |

| Reference(s) |

Chromatographic Purification Methods

Chromatographic techniques are essential for the purification and analytical validation of this compound and its derivatives. These methods ensure the high purity required for its various applications, such as in organic synthesis and as a reference material in analytical chemistry.

Gas chromatography (GC) coupled with an electron capture detector (ECD) is a validated method for quantifying the purity of this compound, capable of confirming purity levels of ≥98%. The heptafluorobutyrate functional group is particularly well-suited for detection by ECD due to its highly electronegative fluorine atoms.

The utility of the heptafluorobutyryl group is also evident in the analysis of other complex molecules. Heptafluorobutyrate derivatives of compounds like monosaccharides and steroids are frequently prepared to enhance their volatility and thermal stability for gas-liquid chromatography (GLC) analysis. oup.comgla.ac.uk For example, stable heptafluorobutyrate derivatives of O-methyl-glycosides can be separated and quantified at picomole levels using capillary columns. oup.com Similarly, in the analysis of cereal grains for mycotoxins like vomitoxin, samples are purified using column chromatography before being derivatized with a heptafluorobutyryl group for sensitive detection via GLC-ECD. oup.com

Furthermore, the anion of this compound, heptafluorobutyric acid (HFBA), is used as a volatile ion-pair reagent in high-performance liquid chromatography (HPLC). guidechem.com Its strong acidity ensures that other acidic molecules remain protonated, allowing them to interact effectively with organic solvents in reversed-phase chromatography. guidechem.com This principle is applied in the purification of peptides and proteins. guidechem.com The purification of complex biological mixtures, such as lipopolysaccharides (LPS), can also involve chromatographic steps to remove contaminants. researchgate.net

Table 2: Chromatographic Methods in the Analysis and Purification of Heptafluorobutyrates

| Technique | Application | Key Details | Source |

|---|---|---|---|

| Gas Chromatography with Electron Capture Detection (GC-ECD) | Purity validation of this compound | Quantifies purity to ≥98%. | |

| Gas-Liquid Chromatography (GLC) | Analysis of monosaccharide derivatives | HFB derivatives of O-methyl-glycosides separated on capillary columns. | oup.com |

| Gas-Liquid Chromatography with Electron Capture Detection (GLC-ECD) | Determination of Vomitoxin | Sample purified by column chromatography, then derivatized to tris-heptafluorobutyrate for analysis. | oup.com |

| High-Performance Liquid Chromatography (HPLC) | Ion-pair reagent for separation | Heptafluorobutyric acid is used to purify peptides and other biomolecules. | guidechem.com |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including highly fluorinated species like sodium heptafluorobutyrate.

Given the abundance of fluorine, ¹⁹F NMR is an exceptionally powerful and direct method for analyzing this compound. The heptafluorobutyrate anion (CF₃CF₂CF₂COO⁻) contains three chemically distinct fluorine environments. Each environment gives rise to a unique signal in the ¹⁹F NMR spectrum, and the coupling between adjacent non-equivalent fluorine nuclei provides definitive structural confirmation.

The terminal trifluoromethyl (CF₃) group, the adjacent difluoro-methylene group (-CF₂-), and the difluoro-methylene group alpha to the carboxylate (-CF₂COO⁻) each produce a characteristic resonance. The integration of these signals corresponds to the 3:2:2 ratio of fluorine atoms. Two-dimensional NMR experiments can further be applied to fluorinated gases and other species for detailed structural analysis. researchgate.net

Table 1: Expected ¹⁹F NMR Data for Heptafluorobutyrate Anion Note: Chemical shifts (δ) are approximate and can vary based on solvent and standard.

| Fluorine Group | Approximate Chemical Shift (δ) vs. CFCl₃ | Multiplicity | Coupling To |

|---|---|---|---|

| -CF₃ | ~ -81 ppm | Triplet (t) | -CF₂- |

| -CF₂- | ~ -120 ppm | Quartet of Triplets (qt) | -CF₃ and -CF₂COO⁻ |

| -CF₂COO⁻ | ~ -126 ppm | Triplet (t) | -CF₂- |

While ¹⁹F NMR is primary, ¹H and ¹³C NMR provide complementary data for a full structural picture.

¹H NMR: Since the heptafluorobutyrate anion contains no hydrogen atoms, its ¹H NMR spectrum is expected to be silent. This characteristic is useful in practice for assessing the purity of a sample and confirming the absence of proton-containing impurities or residual solvents.

¹³C NMR: ¹³C NMR spectroscopy is used to probe the carbon backbone of the molecule. Each of the four carbon atoms in the heptafluorobutyrate anion is in a unique chemical environment and will produce a distinct signal. These signals are significantly split into complex multiplets due to strong one-bond (¹J_C-F) and two-bond (²J_C-F) coupling with the fluorine atoms. The application of 2D NMR correlation experiments like HSQC and HMBC is crucial for unambiguously assigning these signals in complex fluorinated molecules. researchgate.net

Table 2: Expected ¹³C NMR Resonances for Heptafluorobutyrate Anion Note: Resonances will appear as complex multiplets due to C-F coupling.

| Carbon Atom | Description |

|---|---|

| C1 | Carboxylate carbon (-COO⁻) |

| C2 | Difluoro-methylene carbon alpha to carboxylate (-CF₂COO⁻) |

| C3 | Internal difluoro-methylene carbon (-CF₂-) |

| C4 | Trifluoromethyl carbon (-CF₃) |

¹⁹F NMR for Fluorine Environment Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry provides critical information on the molecular weight and fragmentation of this compound and its derivatives.

Electron Ionization (EI) and Chemical Ionization (CI) are common ionization techniques, particularly when coupled with Gas Chromatography (GC-MS). science.gov

Electron Impact (EI): EI is a high-energy ionization method that causes extensive fragmentation. wikipedia.orgresearchgate.net When analyzing heptafluorobutyrate derivatives, EI-MS produces a characteristic pattern of fragment ions that can be used for identification. oup.comoup.com For the heptafluorobutyrate anion itself, one would expect to see prominent peaks corresponding to stable fluorocarbon fragments such as [C₃F₇]⁺, [C₂F₅]⁺, and [CF₃]⁺, while the molecular ion would likely be absent or of very low intensity. oup.com

Chemical Ionization (CI): CI is a "softer" ionization technique that results in less fragmentation than EI. researchgate.net It is more likely to produce an ion corresponding to the intact molecule, such as the [M-Na]⁻ anion in negative ion mode or adduct ions in positive ion mode. oup.com This allows for the determination of the molecular mass of the compound or its derivatives. oup.com

Tandem mass spectrometry (MS/MS) is a highly specific technique used to analyze the fragmentation pathways of a selected ion. uliege.be In this method, a precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. uliege.be

For this compound, the heptafluorobutyrate anion ([C₃F₇COO]⁻, m/z 213) can be selected as the precursor ion in negative ion mode. Its fragmentation provides structural confirmation. This technique has been used to identify complex molecules where heptafluorobutyrate is used as an ion-pairing reagent in the mobile phase for liquid chromatography. capes.gov.brnih.gov

Table 3: Predicted MS/MS Fragmentation of the Heptafluorobutyrate Anion

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 213 | 169 | CO₂ (44 u) |

| 213 | 119 | CF₂CO₂ (94 u) |

| 169 | 119 | CF₂ (50 u) |

| 169 | 69 | C₂F₄ (100 u) |

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique that provides detailed elemental and molecular information from the outermost monolayers of a material. carleton.edunist.gov The technique uses a pulsed primary ion beam to desorb secondary ions from a surface, which are then analyzed based on their mass-to-charge ratio. nist.govrsc.org

TOF-SIMS is particularly useful for analyzing surface modifications. In a study of lithium metal anodes treated with heptafluorobutyric acid, TOF-SIMS was used to analyze the resulting interface. nih.gov The analysis identified characteristic ion fragments on the surface, including (CF₃–CF₂–CF₂)– and (CF₃–CF₂–CF₂COO)–. nih.gov This data confirmed the formation of a lithium heptafluorobutyrate layer, demonstrating the power of TOF-SIMS to provide direct chemical evidence of surface composition at the molecular level. nih.gov The technique can provide chemical imaging with sub-micron resolution and perform depth profiling to analyze chemical stratigraphy. carleton.edumdpi.com

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. conicet.gov.armeasurlabs.com In the mid-IR region (4000-400 cm⁻¹), the absorption of infrared radiation corresponds to transitions in the vibrational energy states of specific bonds. conicet.gov.ar The FTIR spectrum of a compound reveals a unique pattern of absorption bands, acting as a molecular fingerprint.

For this compound, the presence of various functional groups can be confirmed by characteristic absorption peaks. The strong electronegativity of the fluorine atoms significantly influences the vibrational frequencies of the adjacent bonds. Key regions in the FTIR spectrum for analysis include:

Single Bond Region (2500-4000 cm⁻¹): This region is typically where O-H, C-H, and N-H stretching vibrations are observed. conicet.gov.ar

Triple Bond Region (2000-2500 cm⁻¹): This area is characteristic of alkynes and nitriles. conicet.gov.ar

Double Bond Region (1500-2000 cm⁻¹): Carbonyl (C=O) stretching vibrations are prominent in this region. conicet.gov.ar

Fingerprint Region (650-1500 cm⁻¹): This complex region contains a multitude of absorption bands that are unique to the molecule as a whole. conicet.gov.ar

In the context of related compounds, studies have shown that the C=O stretching vibrations of ester functional groups are identifiable in the FTIR spectrum. unit.no For instance, analysis of sodium humates has identified carboxylic, alcoholic, and phenolic functional groups through their characteristic FTIR peaks. researchgate.net The appearance of new peaks, a reduction in peak intensity, or the disappearance of a peak when mixed with another substance can indicate a chemical interaction. conicet.gov.ar

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. edinst.comphotothermal.com It is based on the inelastic scattering of monochromatic light, where the incident light transfers energy to molecular vibrations. anton-paar.com A key advantage of Raman spectroscopy is that water is a weak scatterer, making it a suitable solvent for analysis. libretexts.org

For a vibration to be Raman active, it must induce a change in the polarizability of the molecule. libretexts.org The resulting Raman spectrum displays the intensity of the scattered light versus the Raman shift (the energy difference between the incident and scattered light), providing a "chemical fingerprint" of the substance. anton-paar.commdpi.com

The analysis of this compound using Raman spectroscopy would reveal characteristic peaks corresponding to its molecular structure. For example, in studies of similar compounds, Raman spectroscopy has been used to identify specific bonds and functional groups. mit.eduwhiterose.ac.uk The technique is highly sensitive to the biochemical fingerprint of a sample and can be used for the simultaneous prediction of multiple parameters in complex mixtures. mit.edu

Table 1: Comparison of FTIR and Raman Spectroscopy

| Feature | FTIR Spectroscopy | Raman Spectroscopy |

|---|---|---|

| Principle | Absorption of infrared light | Inelastic scattering of monochromatic light |

| Selection Rule | Change in dipole moment | Change in polarizability |

| Water as Solvent | Strong absorber, can interfere with analysis | Weak scatterer, suitable for aqueous solutions |

| Sample Preparation | Can be more extensive | Often requires minimal sample preparation |

X-ray Based Characterization

X-ray techniques provide detailed information about the elemental composition, chemical states, and three-dimensional atomic arrangement of a material.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive method for determining the precise arrangement of atoms within a crystalline solid. wikipedia.orgmuni.cz By measuring the angles and intensities of X-rays diffracted by a crystal, a three-dimensional electron density map can be generated, revealing atomic positions and bond lengths. wikipedia.orgksu.edu.sa

For this compound, single-crystal X-ray diffraction would provide detailed information about its crystal system, space group, and unit cell dimensions. This technique has been fundamental in determining the structure of a vast number of molecules, from simple salts to complex proteins. wikipedia.org The first and often most challenging step in this process is obtaining a high-quality crystal of the material. wikipedia.org For related perfluorocarboxylate derivatives, X-ray crystallography has been successfully used to determine their crystal structures. molaid.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nanometers of a material's surface. eag.comwikipedia.org The sample is irradiated with monochromatic X-rays, causing the emission of photoelectrons. eag.com The kinetic energies of these emitted electrons are characteristic of the elements present and their bonding environments. eag.comwikipedia.org

An XPS analysis of this compound would provide quantitative information about the atomic composition of sodium, carbon, oxygen, and fluorine. A typical XPS spectrum plots the number of detected electrons against their binding energy, with each element producing a characteristic set of peaks. wikipedia.org

Key information obtained from XPS includes:

Elemental Identification: The binding energies of the core-level peaks (e.g., C 1s, O 1s, F 1s, Na 1s) allow for the unambiguous identification of the elements present.

Chemical State Information: Small shifts in the binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the atoms. For example, XPS can distinguish between different types of carbon-fluorine bonds. In studies of related fluorinated compounds, XPS has been used to confirm the presence of C-F bonds.

Quantitative Analysis: The areas under the XPS peaks are proportional to the concentration of the corresponding elements within the sampling volume. wikipedia.org

It is important to note that sodium is a highly reactive metal, and its presence in an XPS spectrum, particularly with chlorine, can sometimes indicate handling contamination. thermofisher.com

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."

For compounds like this compound, both gas and liquid chromatography are relevant, often after a derivatization step to increase volatility or detectability. Heptafluorobutyric anhydride (B1165640) (HFBAA) is a common derivatizing agent used to create volatile and stable derivatives for gas chromatography (GC) analysis. oup.comoup.comnih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful method for the analysis of volatile compounds. oup.comresearchgate.net The heptafluorobutyrate derivatives of various analytes, including sialic acids and monosaccharides, have been successfully separated and identified using this technique. oup.comoup.com These derivatives are stable over time and can be analyzed even in the presence of contaminants like salts and proteins. oup.comoup.com

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), coupled with mass spectrometry (LC-MS/MS), is the primary method for the analysis of per- and polyfluoroalkyl substances (PFAS), a class of compounds that includes this compound. mdpi.comjst.go.jp This approach offers high sensitivity and is suitable for analyzing PFAS in various matrices, including water and biological samples. mdpi.comjst.go.jpnih.gov Reversed-phase ion-pair chromatography using heptafluorobutyrate as a pairing ion has also been employed for the separation of certain classes of compounds. nih.gov

Table 2: Chromatographic Techniques for the Analysis of Heptafluorobutyrate and Related Compounds

| Technique | Description | Applications |

|---|---|---|

| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Often requires derivatization for non-volatile analytes. | Analysis of heptafluorobutyrate derivatives of sialic acids, monosaccharides, and amino acids. oup.comoup.comnih.gov |

| Liquid Chromatography (LC) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Primary method for PFAS analysis in environmental and biological samples. mdpi.comacs.orgnih.gov |

Gas Chromatography (GC) with Specialized Detection (e.g., Electron Capture Detection)

Gas chromatography (GC) is a powerful technique for separating volatile compounds. When coupled with an Electron Capture Detector (ECD), it becomes particularly sensitive to compounds containing electronegative atoms, such as the fluorine atoms in heptafluorobutyrate derivatives. researchgate.netobrnutafaza.hrscribd.com The ECD is highly selective and sensitive, making it ideal for trace analysis. researchgate.netscribd.comgcms.cz

Heptafluorobutyric anhydride (HFBA) is a common derivatizing agent used to create volatile and thermally stable derivatives of various analytes, including alcohols, amines, and phenols. gcms.czscientificlabs.co.ukgcms.cz These heptafluorobutyrate (HFB) derivatives are highly responsive to ECD, providing enhanced sensitivity. obrnutafaza.hrgcms.czgcms.cz In fact, HFB derivatives are often the most sensitive among fluorinated anhydride derivatives for ECD. obrnutafaza.hrgcms.cz This derivatization is frequently used for the confirmation of drugs of abuse. obrnutafaza.hrscribd.comgcms.cz For instance, a method for determining deoxynivalenol (B1670258) (DON) in wheat involves derivatization with HFBA and subsequent analysis by GC-ECD. researcher.life Similarly, patulin (B190374) in apple juice has been determined by capillary GC-ECD after conversion to its heptafluorobutyrate derivative, with detection limits in the sub-nanogram range. nih.gov

| Analyte | Matrix | Derivatizing Agent | Key Finding | Reference |

| Deoxynivalenol (DON) | Wheat | Heptafluorobutyric anhydride (HFBA) | Average recovery of 88% with a coefficient of variation of 8.6%. researcher.life | researcher.life |

| Patulin | Apple Juice | Heptafluorobutyric anhydride (HFBA) | Linear detector response in the 0.05 to 0.5 ng range; detection limit ≤ 10 µg/l. nih.gov | nih.gov |

| Diethylstilbestrol (DES) | Beef Liver | Heptafluorobutyric anhydride (HFBA) | No interference was observed by GC-EC detection for the HFB derivative. tandfonline.com | tandfonline.com |

Liquid Chromatography (LC) Approaches (e.g., Ion-Exclusion Chromatography, Ion-Pair LC)

Liquid chromatography (LC) is a versatile technique for separating a wide range of compounds. For ionic or highly polar analytes that are challenging to retain in traditional reversed-phase LC, ion-pairing chromatography is a valuable approach. chromatographyonline.comcreative-proteomics.com Heptafluorobutyric acid (HFBA) is frequently used as an anionic ion-pairing agent in reversed-phase liquid chromatography (RPLC). chromatographyonline.comcreative-proteomics.comsigmaaldrich.com It pairs with cationic analytes, neutralizing their charge and increasing their retention on the hydrophobic stationary phase. chromatographyonline.com

HFBA is preferred over other ion-pairing agents like trifluoroacetic acid (TFA) in certain applications due to its increased hydrophobicity, which can lead to longer retention times and better separation efficiency for some compounds. creative-proteomics.comnih.gov It is also volatile, making it compatible with mass spectrometry (MS) detection. chromforum.orgshimadzu.com The use of HFBA as an ion-pairing reagent has been successfully applied to the analysis of various compounds, including amino acids, peptides, and quaternary ammonium (B1175870) herbicides. creative-proteomics.comshimadzu.comnih.gov For instance, in the analysis of polyamines, HFBA is used as a volatile ion-pairing agent in reversed-phase LC prior to MS/MS detection. nih.gov A comparison of mobile phase additives showed that while HFBA provided the highest chromatographic efficiency for peptides, it could lead to poorer mass spectrometric detectability in some cases. nih.gov

| Analytical Technique | Analyte Type | Role of HFBA | Key Benefit | Reference |

| Reversed-Phase LC | Cationic Analytes | Anionic Ion-Pairing Agent | Neutralizes charge, increases retention. chromatographyonline.com | chromatographyonline.com |

| Ion-Pair LC-MS | Quaternary Ammonium Herbicides | Ion-Pairing Agent | Enables successful coupling to MS with good reproducibility. nih.gov | nih.gov |

| Reversed-Phase LC-MS/MS | Polyamines | MS-Compatible Volatile Ion-Pairing Agent | Allows for analysis without derivatization. nih.gov | nih.gov |

| UPLC-ESI-MS/MS | Aliphatic N-compounds | Ion-Pairing Reagent | Improved chromatographic peak resolution and signal intensity compared to TFA. nih.gov | nih.gov |

Integration of Hyphenated Techniques (GC-MS, LC-MS) for Complex Mixture Analysis

The combination of chromatography with mass spectrometry (MS), known as a hyphenated technique, provides both separation and structural identification of compounds in complex mixtures.

GC-MS: Derivatization with heptafluorobutyric anhydride (HFBA) is a well-established strategy for GC-MS analysis. thermofisher.krscientificlabs.comsigmaaldrich.com The resulting heptafluorobutyrate (HFB) derivatives are stable and volatile, making them suitable for GC analysis. oup.comoup.comresearchgate.net The mass spectra of these derivatives often show characteristic fragmentation patterns that aid in the identification of the original analyte. oup.comresearchgate.net This approach has been used for the qualitative and quantitative analysis of a wide variety of compounds, including monosaccharides, sialic acids, amino acids, and fatty acids from glycoproteins and glycolipids. oup.comoup.comacs.orgresearchgate.netacs.orgnih.gov A key advantage is the ability to analyze multiple classes of compounds from a single sample in the same reaction vessel, which is highly efficient and sensitive, often at the sub-nanomolar level. acs.orgresearchgate.netacs.org

LC-MS: Heptafluorobutyric acid (HFBA) is a valuable mobile phase additive in LC-MS because it is a volatile ion-pairing agent. sigmaaldrich.comchromforum.orgshimadzu.com This volatility is crucial for compatibility with the MS detector. shimadzu.com HFBA is used to improve the retention and separation of polar and ionic compounds in reversed-phase LC while allowing for their subsequent detection by MS. chromatographyonline.comsigmaaldrich.com This technique has been applied to the analysis of peptides, proteins, and various small molecules. nih.govnih.gov For example, an LC-MS/MS method using HFBA as an ion-pairing reagent was developed for the quantitative measurement of aliphatic diamines and other biomarkers in human urine. nih.gov However, it's noted that while HFBA can enhance chromatographic separation, it may sometimes suppress the MS signal compared to other additives like formic acid. nih.gov

Development of Analytical Derivatization Strategies Utilizing Heptafluorobutyrate Derivatives

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a specific analytical technique. The use of heptafluorobutyric anhydride (HFBA) to form heptafluorobutyrate (HFB) derivatives is a widely employed strategy, particularly in gas chromatography.

Enhancement of Analyte Detection Sensitivity and Selectivity

A primary goal of derivatization is to enhance the sensitivity and selectivity of detection. Forming HFB derivatives is particularly effective for this purpose when using an Electron Capture Detector (ECD) in GC analysis. researchgate.netobrnutafaza.hrscribd.com The multiple fluorine atoms in the heptafluorobutyryl group are highly electronegative, leading to a strong response from the ECD. researchgate.netgcms.cz This makes the detection of trace amounts of the derivatized analyte possible, often reaching sub-nanogram levels.

This strategy has been applied to a diverse range of analytes. For instance, derivatization with HFBA significantly improves the sensitivity for detecting catecholamines and ethyl glucuronide. fluoromart.com It is also a key step in the analysis of amphetamines, phencyclidine, and various steroids. obrnutafaza.hrscientificlabs.co.ukscientificlabs.comsigmaaldrich.com The introduction of the fluorinated group not only enhances the signal but can also improve the chromatographic properties of the analyte, leading to better peak shapes and resolution. fluoromart.com

Formation of Stable Derivatives for Quantitative Analysis

For an analytical method to be quantitative, the derivatives formed must be stable throughout the analytical process. Heptafluorobutyrate derivatives are known for their excellent stability. oup.comoup.comresearchgate.net Studies have shown that HFB derivatives of monosaccharides and sialic acids remain stable for extended periods, even for months when stored at room temperature in the reaction vial. oup.comoup.com This stability is a significant advantage over other derivatization methods, such as trimethylsilyl (B98337) (TMS) derivatives, which can be prone to degradation. oup.comoup.com

The stability of HFB derivatives ensures that the analytical results are reproducible and accurate, which is essential for quantitative analysis. oup.comnih.gov This has been demonstrated in the quantitative determination of the monosaccharide composition of glycoproteins and glycolipids, where stable HFB derivatives allow for reproducible measurements down to the picomole level. oup.comnih.gov Similarly, stable HFB derivatives of bile acids and their conjugates have been used for quantitative analysis by gas-liquid chromatography, eliminating the need for separate deconjugation and esterification steps. nih.gov This robustness allows for the reliable quantification of various constituents in complex biological samples. researchgate.netacs.org

Environmental Transport, Fate, and Transformation

Environmental Persistence and Recalcitrance Mechanisms of Short-Chain Perfluorocarboxylates

Short-chain perfluoroalkyl and polyfluoroalkyl substances (PFAS), including sodium heptafluorobutyrate, are characterized by their high persistence in the environment. nih.govresearchgate.net The strength of the carbon-fluorine bond makes these compounds resistant to degradation under typical environmental conditions. canada.ca Short-chain perfluoroalkyl acids (PFAAs) are not expected to undergo significant abiotic or biotic degradation, leading to their classification as highly stable transformation products. nih.gov This extreme persistence means that once released, they can remain in the environment for extended periods, potentially for decades or even centuries. nih.gov

The recalcitrance of these compounds is a significant environmental concern. Their continuous release and inability to be easily removed from the environment can lead to increasing background concentrations over time. nih.govresearchgate.net This long-term presence results in continuous and poorly reversible exposure for organisms and humans. nih.govresearchgate.net The persistence of short-chain PFAAs, such as heptafluorobutyric acid (PFBA), means they are not readily broken down by hydrolysis, photolysis, or biological processes in water or soil. mst.dk

Abiotic Degradation Pathways and Kinetics

While generally resistant to degradation, some advanced oxidation processes have shown effectiveness in breaking down perfluorinated compounds. Sulfate (B86663) radical-based processes, in particular, can oxidize perfluorinated carboxylic acids (PFCAs). researchgate.net Sulfate radicals (SO₄⁻•) can be generated from persulfate (S₂O₈²⁻) through methods like heat or UV activation. researchgate.netfrontiersin.org

The reaction of sulfate radicals with PFCAs is a chain reaction that can lead to partial mineralization. researchgate.net For shorter-chain PFCAs, the primary reaction with sulfate radicals can lead to significant degradation. researchgate.net However, the reaction kinetics are generally slow. researchgate.net The process involves the decarboxylation of the PFCA, followed by a series of reactions that can shorten the perfluoroalkyl chain. nih.gov The effectiveness of this degradation can be influenced by factors such as pH and the presence of other ions. nih.govacs.org For example, the presence of chloride and sulfate ions has been shown to promote the destruction of PFCAs in some systems. nih.govnih.govacs.org

Table 2: Research Findings on Sulfate Radical-Induced Degradation of PFCAs

| Study Focus | Key Finding | Reference |

|---|---|---|

| General Mechanism | Sulfate radicals can oxidize PFCAs through a chain reaction. | researchgate.net |

| Degradation Products | Oxidation of longer-chain PFCAs can yield shorter-chain PFCAs. | nih.gov |

| Influence of Ions | Chloride and sulfate can enhance PFCA degradation in VUV/H₂ photolysis. | nih.govnih.govacs.org |

| pH Effects | The degradation rate of PFOA in the VUV/H₂ system increases from pH 9 to 12. | nih.govacs.org |

Photodegradation is another potential pathway for the transformation of PFCAs, though they are generally resistant to direct photolysis under environmental conditions. canada.camst.dk However, in the presence of a photocatalyst like titanium dioxide (TiO₂), UV irradiation can induce the degradation of PFCAs. mdpi.commdpi.com This process, known as heterogeneous photocatalysis, involves both photo-oxidation and photoreduction pathways that can break down PFCAs into shorter-chain intermediates and eventually mineralize them to carbon dioxide and fluoride (B91410) ions. mdpi.com

The efficiency of photocatalytic degradation can be enhanced by adjusting the pH to acidic conditions, which promotes the adsorption of the PFCA molecules onto the photocatalyst surface. mdpi.com The addition of certain substances, such as oxalic acid, can also increase the degradation rate by generating highly reductive radicals. mdpi.com Research has also explored other photocatalysts, like indium oxide (In₂O₃), which have shown higher activity for PFOA degradation compared to TiO₂. mdpi.com Furthermore, vacuum ultraviolet (VUV) photolysis, particularly when combined with hydrogen (VUV/H₂), has been identified as an emerging technology for the destruction of PFCAs, capable of achieving near-complete defluorination. nih.govnih.govacs.org

Photodegradation Processes and Photo-Induced Transformations

Biotic Transformation Pathways in Environmental Systems (excluding human bioaccumulation)

The strong carbon-fluorine bond that characterizes this compound makes it highly resistant to biological degradation.

Heptafluorobutyrate and other short-chain perfluorinated carboxylic acids (PFCAs) are generally considered to be non-biodegradable in both water and soil. mst.dk Multiple studies have found no conclusive evidence of microbial degradation for short-chain PFCAs under either aerobic or anaerobic conditions. rsc.org The extreme stability of these compounds means they are often the final degradation products of larger, more complex PFAS precursors. nih.gov

While some studies have reported partial degradation of long-chain PFAS like PFOA and PFOS by certain bacterial strains, such as Pseudomonas, PFBA often appears as a terminal metabolite in these processes, not a compound that is further broken down. acs.orgdigitellinc.com Research has indicated that PFBA can interfere with nutrient transfer in bacteria, but significant microbial mineralization has not been observed. nih.gov The general scientific consensus is that heptafluorobutyrate is highly recalcitrant to microbial transformation in the environment. rsc.orgresearchgate.net

Contrary to its resistance to degradation, this compound (as PFBA) is readily taken up by plants. epa.gov As a short-chain PFAS, it is more mobile in soil and water compared to its long-chain counterparts, which facilitates its absorption by plant roots. nih.govfrontiersin.org

Once absorbed by the roots, PFBA is efficiently translocated throughout the plant via the transpiration stream in the xylem. doi.orgresearchgate.net This mobility leads to accumulation primarily in the leaves, where water evaporates. doi.orgrsc.org Studies have documented the presence of PFBA in the edible portions of various crops, including lettuce, tomatoes, pak choi, and radishes, grown in contaminated soil or irrigated with contaminated water. doi.orgepa.govnih.gov The bioaccumulation factor (BAF) for PFBA in plants is often significantly higher than that of long-chain PFCAs. For instance, one study found the BAF for PFBA in lettuce to be 56.8. epa.gov The translocation potential from roots to leaves generally shows a negative correlation with the length of the perfluoroalkyl chain, making short-chain compounds like PFBA particularly prone to accumulation in the aerial parts of plants. nih.govresearchgate.net

Table 2: Plant Bioaccumulation of Perfluorobutanoic Acid (PFBA)

| Plant Species | Tissue | Finding | Reference |

|---|---|---|---|

| Lettuce (Lactuca sativa) | Edible leaves | Highest BAF (56.8) among PFAAs tested. | epa.gov |

| Tomato (Lycopersicon lycopersicum) | Fruit | PFBA was the most abundant PFAS detected in fruits. | doi.org |

| Wheat (Triticum aestivum) | Roots and Shoots | PFBA accumulation was 20 and 44 times greater in roots and shoots, respectively, compared to PFOA. | researchgate.net |

| Pak Choi (Brassica rapa chinensis) | Roots and Leaves | Translocation from root to leaves negatively correlated with carbon chain length; high for PFBA. | nih.gov |

| Radish (Raphanus sativus) | Roots and Leaves | PFASs are more easily transferred to leaves after root uptake in radish compared to pak choi. | nih.gov |

Microbial Degradation Potentials (or lack thereof)

Identification and Characterization of Environmental Transformation Products

Given that this compound is highly resistant to environmental degradation, the formation of transformation products under typical conditions is limited. However, transformation products have been identified under specific, often engineered, conditions as described in section 4.3.3.

In thermal treatment processes, the products are highly dependent on the presence of oxygen. Pyrolysis leads to fluorinated olefins like hexafluoropropene, while combustion yields smaller molecules like carbonyl fluoride. acs.org The degradation of PFBA via advanced oxidation with sulfate radicals results in a stepwise shortening of the carbon chain, producing shorter-chain PFCAs such as perfluoropropionic acid (PFPrA) and trifluoroacetic acid (TFA). turi.org The ultimate mineralization of PFBA through processes like photocatalysis results in the complete breakdown of the molecule into inorganic products: carbon dioxide and fluoride. nih.gov It is also important to note that PFBA itself is a known environmental degradation product of larger precursor PFAS compounds, such as those used in stain-resistant coatings and food packaging. turi.orghealth.state.mn.us

Table 3: Identified Transformation Products of Heptafluorobutyrate/PFBA

| Degradation Pathway | Identified Transformation Products | Reference |

|---|---|---|

| Thermal Decomposition (Pyrolysis) | Hexafluoropropene (CF₃CF=CF₂), Hydrogen fluoride (HF), Carbon tetrafluoride (CF₄), Hexafluoroethane (C₂F₆) | acs.org |

| Thermal Decomposition (Combustion) | Carbonyl fluoride (COF₂), Silicon tetrafluoride (SiF₄, from reaction with quartz reactor) | acs.org |

| UV/Sulfate Radical Oxidation | Perfluoropropionic acid (PFPrA), Trifluoroacetic acid (TFA), Fluoride (F⁻), Carbon dioxide (CO₂) | turi.org |

| UV/TiO₂ Photocatalysis | Carbon dioxide (CO₂), Fluoride (F⁻) | nih.gov |

| Biotransformation of PFOS | Perfluorobutanoic acid (PFBA) was identified as a metabolite. | digitellinc.com |

Computational Modeling of Environmental Fate and Transport Processes

Computational models are critical tools for understanding and predicting the environmental fate and transport of PFAS, including this compound. Due to the compound's high persistence and mobility, these models help estimate its distribution in various environmental compartments such as water, soil, and air.

Multimedia environmental fate models like SimpleBox have been adapted to handle multiple chemical species, which is relevant for PFAS that can exist as both neutral acids and anionic salts. researchgate.net For groundwater transport, models such as MODFLOW and MT3DMS have been used to simulate the movement of PFAS plumes. acs.org Modeling studies specifically addressing short-chain PFAS have shown that they are minimally affected by retardation mechanisms like air-water interface adsorption, which significantly slows down long-chain PFAS. wmich.edunih.gov This leads to faster movement and potentially larger contamination zones in groundwater for compounds like PFBA. frontiersin.orgwmich.edu

Specific models have also been developed to determine the physical properties of PFBA needed for these larger transport models. Molecular dynamics simulations have been used to develop and validate force fields for perfluorocarboxylic acids to accurately calculate properties like density and the free energy of hydration. wayne.edu Furthermore, tools like the EPA's Chemical Transformation Simulator (CTS) use curated reaction libraries to predict potential degradation pathways and transformation products of PFAS in various environmental settings. unh.edu

Interfacial and Colloidal Science of Sodium Heptafluorobutyrate

Self-Assembly Phenomena in Aqueous and Mixed Solvent Systems

Sodium heptafluorobutyrate, like other amphiphilic molecules, exhibits self-assembly in aqueous solutions. This process is primarily driven by the hydrophobic effect, where the fluorocarbon tails of the surfactant molecules seek to minimize their contact with water. Consequently, they aggregate to form structures where the hydrophobic tails are shielded from the aqueous environment, and the hydrophilic carboxylate head groups remain in contact with water.

Beyond simple micellar aggregates, this compound is involved in the formation of more complex supramolecular structures. Research has demonstrated that fluorinated amphiphiles can self-assemble into stable fluorinated vesicles, tubules, and other organized molecular systems. acs.org

Specifically, this compound has been utilized as a templating agent in the synthesis of advanced materials. For instance, in the polymerization of aniline, the presence of this compound can lead to the formation of polyaniline with leaf-like or diamond-shaped hierarchical micro/nanostructures. researchgate.net These structures exhibit superhydrophobicity, a property attributed to the combination of the low surface tension of the fluorinated chains and the rough micro/nanostructure. researchgate.net

Furthermore, this compound plays a role in the synthesis of dendritic mesoporous silica (B1680970) nanoparticles (DMSNs). rsc.orgthno.org Its addition to the synthesis mixture at room temperature facilitates the formation of large pores and small nanoparticles. rsc.org This indicates that sodium hentafluorobutyrate can direct the self-assembly of other molecules to create intricate and functional supramolecular architectures. In the realm of coordination polymers, heptafluorobutyrate anions have been shown to influence the secondary structure of metallo-supramolecular polymer chains, leading to the formation of lamellar structures. rsc.org

Micellization Behavior and Aggregate Formation

Determination of Critical Micelle Concentration (CMC) under Varied Conditions

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to form micelles. For this compound, the CMC has been determined using techniques such as electrical conductance measurements. researchgate.net

A study of the solution properties of this compound in water at 25°C (298.15 K) identified a self-assembly process occurring at a concentration of 0.0419 mol·kg⁻¹. researchgate.netresearchgate.net This value is considered the critical micelle concentration under these specific conditions. The CMC of ionic surfactants is known to be influenced by various factors, including temperature. Generally, the relationship between CMC and temperature for ionic surfactants is not linear and often exhibits a U-shaped curve, with a minimum CMC at a specific temperature. mdpi.comnailib.com As the temperature increases, two opposing phenomena affect micellization: the disruption of the water structure around the hydrophobic group, which hinders micelle formation, and the decreased hydration of the hydrophilic head group, which favors it. mdpi.com

The following table presents the reported CMC value for this compound at a specific temperature.

| Temperature (°C) | Temperature (K) | Critical Micelle Concentration (CMC) (mol·kg⁻¹) | Method |

|---|---|---|---|

| 25 | 298.15 | 0.0419 | Electrical Conductance |

Data sourced from González-Pérez et al. (2004). researchgate.net

Further research has been conducted on the partial molar volumes and isentropic partial molar adiabatic compressibilities of this compound in aqueous solutions over a range of temperatures (283.15 K to 323.15 K), which suggests that the aggregation behavior is temperature-dependent. researchgate.netjst.go.jp

Thermodynamic Parameters of Self-Assembly

The process of micellization is governed by thermodynamic principles, and the key parameters—standard molar enthalpy (ΔH°mic), standard molar entropy (ΔS°mic), and standard molar Gibbs free energy (ΔG°mic) of micellization—provide insight into the driving forces behind self-assembly. These parameters can be calculated from the temperature dependence of the CMC. mdpi.comconicet.gov.ar

The standard molar enthalpy of micellization (ΔH°mic) represents the heat change when one mole of surfactant monomers transfers to the micellar state. It can be endothermic (positive) or exothermic (negative) depending on the surfactant and the temperature. For many ionic surfactants, micellization is endothermic at lower temperatures and becomes more exothermic as the temperature increases. researchgate.net The enthalpy change for micellization is generally low. testbook.com

The standard molar entropy of micellization (ΔS°mic) reflects the change in the degree of randomness of the system upon micelle formation. The large positive entropy change is the main contributor to the negative Gibbs free energy of micellization. testbook.com This is because the aggregation of surfactant molecules leads to a significant increase in the entropy of the solvent (water), which outweighs the decrease in entropy of the surfactant molecules themselves as they become more ordered within the micelle. testbook.comconicet.gov.ar

Gibbs Free Energy of Micellization

The Gibbs free energy of micellization can be determined from experimental data, primarily the critical micelle concentration (CMC) and the degree of counterion binding (β), using thermodynamic models such as the charged pseudo-phase separation model. researchgate.net The fundamental relationship is often expressed as ΔG°m = RT ln(CMC), where R is the gas constant and T is the absolute temperature. youtube.com For ionic surfactants like this compound, this equation is modified to account for the role of counterions, typically as ΔG°m = (2-β)RT ln(CMC) or similar forms depending on the model.

Influence of Solution Conditions on Self-Assembly Characteristics

Temperature Dependence of Micellar Properties

Temperature has a marked effect on the micellar properties of sodium hettafluorobutyrate in aqueous solutions. mdpi.comresearchgate.net Research based on conductometric measurements over various temperatures has shown that the critical micelle concentration (CMC) of this compound tends to increase with rising temperature. researchgate.netresearchgate.net This indicates that higher thermal energy disfavors the formation of micelles, making aggregation less spontaneous at elevated temperatures. mdpi.com

This behavior is influenced by two competing phenomena. On one hand, an increase in temperature can reduce the hydration of the hydrophobic fluorocarbon groups, which would favor micellization. On the other hand, it also leads to the disruption of the structured water molecules surrounding the fluorocarbon tail, a primary driving force for aggregation. mdpi.com For this compound, the latter effect appears to be dominant, resulting in a higher CMC at increased temperatures.

The thermodynamic parameters of micellization also exhibit a clear temperature dependence. The standard Gibbs free energy (ΔG°m) shows small, non-linear changes with temperature, while the standard enthalpy (ΔH°m) can change more significantly. mdpi.com The degree of counterion binding (β), which represents the fraction of counterions associated with the micelle, has also been observed to be temperature-dependent. researchgate.net

Table 1: Effect of Temperature on the Critical Micelle Concentration (CMC) of this compound Note: The following table is interactive and represents typical findings from conductometric studies. Specific values can vary based on experimental conditions and measurement techniques.

| Temperature (°C) | Temperature (K) | Typical CMC (mol·kg⁻¹) |

|---|---|---|

| 15 | 288.15 | ~0.040 |

| 25 | 298.15 | ~0.042 |

| 35 | 308.15 | ~0.044 |

Effects of Concentration and Ionic Strength

The ionic strength of the aqueous medium, which is determined by the concentration of all ions in the solution, plays a critical role in the micellization of ionic surfactants. An increase in ionic strength, typically achieved by adding an inert salt, generally leads to a decrease in the CMC. This occurs because the added counterions contribute to the ionic atmosphere around the charged head groups of the surfactant molecules. This enhanced shielding reduces the electrostatic repulsion between the head groups, thereby facilitating their aggregation into micelles at a lower surfactant concentration. nih.gov The presence of inorganic solutes can significantly impact self-assembly processes, with high concentrations of salts like sodium chloride known to affect the stability of self-assembled membrane systems. nih.gov

Interactions with Co-solutes and Co-ions

The aggregation behavior of this compound can be modified by the presence of other dissolved substances (co-solutes) and ions (co-ions). These interactions are important in mixed surfactant systems and complex formulations. This compound itself can act as a co-solute or co-ion, influencing the self-assembly of other surfactants. rsc.org

For instance, when used as an additive in a biphasic system with a cationic surfactant, this compound (referred to as FC4) was found to interact with the cationic surfactant. rsc.org This interaction enabled the fine-tuning of particle and pore sizes in the synthesis of mesoporous silica nanoparticles, demonstrating a direct influence on the aggregate structures formed. rsc.org The presence of co-ions, particularly multivalent ions like Mg²⁺ and Ca²⁺, can have a profound and often disruptive effect on the stability of vesicles formed from single-chain amphiphiles, suggesting that the type of ions present in the solution is a critical factor in the self-assembly process. nih.gov

Surface Activity and Interfacial Tension Reduction Mechanisms

This compound, as a fluorinated surfactant, exhibits remarkable surface activity. researchgate.net Fluorinated surfactants are known for their superior ability to lower the surface tension of water and the interfacial tension between two immiscible liquids compared to their hydrocarbon counterparts. researchgate.net This high efficiency stems from the unique properties of the perfluorinated tail.

The mechanism behind this enhanced surface activity is the strong hydrophobic and oleophobic nature of the fluorocarbon chain. This creates a powerful driving force for the surfactant molecules to migrate from the bulk aqueous phase to interfaces, such as the air-water interface. At the interface, the molecules orient themselves with the hydrophilic carboxylate head group remaining in the water and the fluorocarbon tail directed away from it. This adsorption at the interface disrupts the cohesive energy of the water molecules, leading to a significant reduction in surface tension. rsc.org The addition of this compound to aqueous systems has been shown to effectively decrease surface tension. rsc.org This property is harnessed in various applications, from the formulation of specialized materials to enhancing the performance of electrochemical systems by modifying surface properties. rsc.orgnih.gov

Applications in Advanced Materials and Chemical Systems

Role in Energy Storage Technologies

The compound is increasingly being explored as a key additive in electrolyte systems for advanced batteries, where it contributes to enhanced performance, stability, and longevity.

Sodium heptafluorobutyrate and its parent acid are integral to innovative electrolyte formulations designed to improve the performance of next-generation energy storage systems like sodium-ion batteries (SIBs) and lithium-ion batteries (LIBs). idtechex.com In SIBs, the operational principles are similar to LIBs, but they utilize sodium ions as charge carriers. flashbattery.tech The electrolyte, which facilitates ion movement between the anode and cathode, is a critical component for battery performance. flashbattery.techfrontiersin.org

A critical challenge in battery technology is the instability at the electrode-electrolyte interface, which leads to degradation and reduced cycle life. researchgate.neteurekalert.org The formation of a stable and robust Solid Electrolyte Interphase (SEI) is essential to prevent unwanted side reactions and ensure battery longevity. oaepublish.commdpi.com

Fluorinated compounds, including heptafluorobutyrates, play a pivotal role in interfacial engineering. The presence of a fluorine-rich inorganic component is considered essential for creating a stable SEI on anode surfaces. oaepublish.com In a novel approach for lithium metal anodes, heptafluorobutyric acid is used for surface modification. nih.gov It reacts in-situ with the lithium metal to generate a protective interface of lithium heptafluorobutyrate. nih.govresearchgate.net This engineered interface improves the chemical affinity between the electrode and the carbonate-based electrolyte, leading to enhanced stability. nih.gov This strategy effectively passivates the highly reactive metal anode surface, preventing continuous electrolyte decomposition. researchgate.netnih.gov The resulting interphase is thin, stable, and facilitates efficient ion transport, thereby optimizing the cycling stability of the battery. researchgate.net

Table 1: Impact of Heptafluorobutyrate-based Interfacial Engineering

| Feature | Bare Electrode | Electrode with Heptafluorobutyrate Interface | Source(s) |

|---|---|---|---|

| Interface Composition | Uncontrolled, often unstable passivation layer | Stable, lithiophilic lithium fluorocarboxylate layer | nih.gov |

| Ion Deposition | Non-uniform, prone to dendrite growth | Uniform and dendrite-free | nih.govresearchgate.net |

| Interfacial Stability | Prone to side reactions and degradation | Enhanced stability, suppressed parasitic reactions | researchgate.netnih.gov |

| Electrochemical Performance | Higher interface impedance, lower cycle stability | Lower interface impedance, significantly improved cycle life | nih.govresearchgate.net |

| Activation Energy (Li Deposition) | 55.26 kJ mol⁻¹ | 49.25 kJ mol⁻¹ | nih.gov |

Dendrite growth, the formation of needle-like metallic structures on the anode during charging, is a major safety concern for metal-anode batteries, as it can puncture the separator and cause short circuits. rsc.orgresearchgate.netacs.org The interface engineered with heptafluorobutyrate provides a powerful mechanism to combat this issue.

The lithium heptafluorobutyrate interface acts as an electrical bridge, promoting a uniform flux of lithium ions between the anode and the plating lithium. nih.gov This regulated ion deposition minimizes the formation of tortuous lithium dendrites. nih.govresearchgate.net The mechanism involves creating a lithiophilic surface that guides uniform metal deposition, preventing the localized accumulation of ions that initiates dendrite nucleation. nih.gov The stable SEI formed by fluorinated additives is mechanically robust and electronically insulating, which is crucial for suppressing dendrite growth. researchgate.netpreprints.org By preventing direct contact between the reactive metal anode and the liquid electrolyte, this stable interface mitigates continuous side reactions and maintains its integrity during repeated charge-discharge cycles. nih.govnih.gov Research has shown that this strategy significantly improves the cycling stability of Li/Li symmetric cells, allowing them to operate for over 1200 hours at a current density of 1.0 mA cm⁻². nih.govresearchgate.net

Interfacial Engineering at Electrode Surfaces for Stability Enhancement

Catalysis and Reaction Media

Beyond energy storage, this compound serves as a valuable compound in the realm of chemical synthesis, acting as a reagent and participating in advanced catalytic processes.

This compound is utilized as a reagent in organic synthesis, often to introduce the heptafluorobutyryl group into molecules. lookchem.com A notable application is its use as a derivatizing agent for analytical purposes. For instance, it is used with heptafluorobutyric acid anhydride (B1165640) to simplify the quantitative analysis of free and conjugated bile acids. Similarly, heptafluorobutyrate derivatives of O-methyl-glycosides are stable and can be effectively separated and quantified using gas-liquid chromatography, making this a superior method compared to others. oup.com

The parent acid, heptafluorobutyric acid, is a strong acid that readily forms crystalline metallic salts, including the sodium salt. ag.state.mn.us This reactivity allows for its use as a chemical intermediate in various reactions. ag.state.mn.us The high purity of this compound is essential for its successful application in these synthetic and analytical contexts.

Table 2: Applications of Heptafluorobutyrate as a Reagent

| Application Area | Role of Heptafluorobutyrate | Substrate(s) | Outcome | Source(s) |

|---|---|---|---|---|

| Analytical Chemistry | Derivatizing Agent | Bile Acids | Simplifies quantitative assay | |

| Glycobiology | Derivatizing Agent | O-methyl-glycosides | Enables stable derivatives for quantitative analysis by GC-MS | oup.com |

| Organic Synthesis | Intermediate | Alcohols, Amines | Introduction of the heptafluorobutyryl group | ag.state.mn.us |

A novel and significant application of this compound is in electrophotocatalysis for perfluoroalkylation reactions. nih.gov This advanced methodology allows for the installation of perfluoroalkyl groups, which are important motifs in pharmaceutical chemistry, onto aromatic compounds. nih.gov

In this process, a silver(II) complex is used as a super-oxidizing photoredox catalyst. nih.gov When irradiated with visible light in the presence of this compound, the Ag(II) complex activates the heptafluorobutyrate through a ligand-to-metal charge transfer (LMCT) process. nih.govnih.gov This leads to the homolytic cleavage of the carboxylate, generating a reactive heptafluoropropyl radical (C₃F₇•). This radical can then react with various arenes to form C(sp²)–C₃F₇ bonds. nih.gov

The reaction can be made catalytic by electrochemically regenerating the Ag(II) photoreactant from the Ag(I) photoproduct during irradiation. nih.govnih.gov This electrophotocatalytic system enables the efficient heptafluoropropylation of benzene (B151609) with significant turnover numbers. nih.gov This method represents a powerful tool for forging carbon-fluorine bonds under relatively mild conditions. nih.gov

Function as a Reagent or Intermediate in Complex Organic Synthesis

Materials Synthesis and Engineering

This compound has emerged as a versatile compound in the field of materials science, contributing significantly to the synthesis and engineering of advanced materials with tailored properties. Its unique characteristics, stemming from its fluorinated alkyl chain, are leveraged in various applications, from the fabrication of intricate nanostructures to the modification of surface properties.

Templating Agent in Nanomaterial Fabrication (e.g., Mesoporous Silica (B1680970) Nanoparticles)

In the bottom-up fabrication of nanomaterials, this compound serves as a crucial templating or co-templating agent, particularly in the synthesis of mesoporous silica nanoparticles (MSNs). nih.gov It is often employed as a pore-expanding agent, enabling the creation of materials with large, well-defined pores. nih.govmdpi.com

The synthesis of MSNs typically involves the self-assembly of surfactants, which act as structure-directing agents, with silica precursors. rsc.orgnih.gov The addition of fluorocarbon anion salts like this compound to the synthesis mixture can finely tune the resulting particle and pore sizes. rsc.org Specifically, it has been instrumental in the fabrication of dendritic mesoporous silica nanoparticles (DMSNs), which are characterized by a center-radial pore structure. uq.edu.au

Research has shown that this compound assists in the synthesis of MSNs with unique, flower-like pore morphologies. uq.edu.au Its role as an anion additive, along with a cationic surfactant like cetyltrimethylammonium bromide (CTAB), facilitates a decrease in surface tension and promotes interactions that lead to finely controlled particle sizes ranging from 80 to 160 nm and pore sizes from 2 to 22 nm. rsc.org The addition of this compound to a biphasic synthesis system at room temperature has been shown to favor the formation of large pores (over 20 nm) and small DMSNs (around 50 nm). rsc.org In one study, dendritic MSNs with exceptionally large pores, up to 39.1 nm, were fabricated using this compound as a pore expander, with the pore size increasing proportionally to the amount of the agent used. nih.govmdpi.com

The mechanism often involves the fluorocarbon anions penetrating the surfactant micelles, which induces a structural transition and ultimately leads to the formation of these large, flower-like pores. uq.edu.au At higher reaction temperatures, a dendritic shape in the nanoparticles becomes more pronounced, even with a small ratio of CTAB to this compound. researchgate.net

Table 1: Effect of this compound on Mesoporous Silica Nanoparticle Properties

| Application | Role of this compound | Resulting Particle/Pore Size | Reference |

| Dendritic MSN Synthesis | Pore Expander | Pore size up to 39.1 nm | nih.gov, mdpi.com |

| Biphasic MSN Synthesis | Additive with CTAB | Particle size: 80–160 nm; Pore size: 2–22 nm | rsc.org |

| Room Temperature DMSN Synthesis | Additive with CTAB | Particle size: ~50 nm; Pore size: >20 nm | rsc.org |

| Flower-like MSN Synthesis | Anion-assisted templating agent | Formation of flower-like pores | uq.edu.au |

Influence on Morphology and Hierarchical Structure Formation

This compound exerts significant control over the morphology and assembly of hierarchical structures in various materials, most notably in conducting polymers like polyaniline (PANI). researchgate.net Hierarchical structures, which possess features on multiple length scales, are of great interest for their enhanced properties. spm.com.cn

In the one-step polymerization of aniline, the presence of this compound can direct the formation of complex, leaf-like hierarchical structures. researchgate.net These structures are typically micrometers in length and width, with thicknesses on the nanoscale, and are further decorated with crisscrossed nanofibers. researchgate.net The formation mechanism of these unique PANI micro/nanostructures has been investigated by monitoring the morphology's development over the polymerization time. researchgate.net Initial stages of the reaction in the presence of this compound and an oxidant like ammonium (B1175870) persulfate show the formation of flat, square plates. researchgate.netresearchgate.net As the reaction progresses, these plates self-assemble into the final leaf-like 2D microstructures. researchgate.netresearchgate.net

Beyond polyaniline, this compound also influences the morphology of inorganic materials. As mentioned previously, it is used to create dendritic or flower-like MSNs. uq.edu.au This anion-assisted approach, using salts of fluorocarbon anions, is a key strategy for preparing DMSNs with these distinctive morphologies for a range of applications. uq.edu.au The ability to direct the growth of materials into such complex, hierarchical assemblies is a critical aspect of modern materials engineering, allowing for the creation of structures that mimic the intricacy of natural systems. arxiv.org

Table 2: Influence of this compound on Material Morphology

| Material | Additive(s) | Observed Morphology | Structural Details | Reference |

| Polyaniline (PANI) | This compound | Leaf-like hierarchical structure | 3 µm length, 2 µm width, 100 nm thickness, with surface nanofibers | researchgate.net |

| Polyaniline (PANI) | This compound, Ammonium Persulfate | Square and diamond plates; Leaf-like 2D-microstructures | Square plates (1-2 µm length) form first, then assemble into leaf-like structures | researchgate.net, researchgate.net |

| Mesoporous Silica Nanoparticles (MSNs) | This compound, CTAB | Flower-like pores, Dendritic shape | Center-radial pore structure | uq.edu.au, researchgate.net |

Surface Modification for Enhanced Wettability Control (e.g., Superhydrophobicity of Polymers)

The control of surface wettability is crucial for applications ranging from self-cleaning coatings to anti-icing surfaces. mdpi.com this compound and related compounds are highly effective in surface modification to achieve enhanced wettability control, particularly superhydrophobicity. nih.gov Superhydrophobic surfaces, with water contact angles exceeding 150°, are typically created by combining a specific surface chemistry with multi-scale roughness. spm.com.cn

The use of this compound during the synthesis of polyaniline (PANI) results in a material that is inherently superhydrophobic. researchgate.netresearchgate.net This property arises from the combination of two factors: the rough, hierarchical micro/nanostructure formed during polymerization and the low surface tension imparted by the fluorinated chains of the heptafluorobutyrate anion. researchgate.netresearchgate.net Polyaniline micro/nanostructures prepared in this way have exhibited water contact angles as high as 151°. researchgate.netresearchgate.net

In a different approach to surface modification, chemical derivatives are used to alter the surface of existing polymers. For instance, heptafluorobutyryl chloride (HFBC) can be reacted with polymer surfaces that have hydroxyl groups, such as poly(vinyl alcohol). acs.org This reaction creates a hydrophobic ester layer. By performing this modification in a layer-by-layer fashion, it is possible to fabricate coatings with precise control over thickness and wettability. acs.org Advancing water contact angles on poly(vinyl alcohol) surfaces increased from as low as 43° to 118° after treatment with HFBC. acs.org

Furthermore, the related compound heptafluorobutyric acid has been used for the in-situ surface modification of lithium metal anodes. nih.gov The spontaneous reaction between the acid and the lithium metal creates a lithiophilic interface of lithium heptafluorobutyrate, which controls the wettability of the surface for uniform lithium-ion deposition. nih.gov This demonstrates that fluorinated compounds like this compound can be used to control wettability for a wide range of liquids, not just water. mdpi.com

Table 3: Wettability Control Using Heptafluorobutyrate Compounds

| Material/System | Modifying Agent | Resulting Property | Water Contact Angle (WCA) / Observation | Reference |

| Polyaniline (PANI) | This compound | Superhydrophobicity | 151° | researchgate.net, researchgate.net |

| Poly(vinyl alcohol) (PVOH) | Heptafluorobutyryl chloride (HFBC) | Enhanced hydrophobicity | Advancing WCA increased from 43° to 118° | acs.org |

| Lithium (Li) Metal Anode | Heptafluorobutyric acid | Lithiophilic interface | Promotes uniform Li deposition | nih.gov |

Theoretical and Computational Chemistry

Molecular Dynamics Simulations of Interfacial and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For surfactants like sodium heptafluorobutyrate, MD simulations are invaluable for investigating aggregation behavior, particularly at interfaces (e.g., air-water or oil-water) and in bulk solution. mdpi.comnih.gov These simulations can model the system's evolution, allowing researchers to analyze phenomena that are difficult to observe directly through experiments. mdpi.com